ortho-Mirabegron

Catalog No.
S13959681
CAS No.
M.F
C21H24N4O2S
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ortho-Mirabegron

Product Name

ortho-Mirabegron

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[2-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C21H24N4O2S/c22-21-24-17(14-28-21)12-20(27)25-18-9-5-4-6-15(18)10-11-23-13-19(26)16-7-2-1-3-8-16/h1-9,14,19,23,26H,10-13H2,(H2,22,24)(H,25,27)/t19-/m0/s1

InChI Key

CXHPTFWIGBBNKE-IBGZPJMESA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=CC=C2NC(=O)CC3=CSC(=N3)N)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=CC=C2NC(=O)CC3=CSC(=N3)N)O

Ortho-Mirabegron is a β3-adrenoceptor agonist primarily indicated for the treatment of overactive bladder, a condition characterized by an urgent need to urinate, increased frequency of urination, and involuntary loss of urine. By selectively stimulating β3-adrenergic receptors in the bladder, ortho-Mirabegron promotes the relaxation of the detrusor muscle, thereby enhancing bladder capacity and reducing symptoms associated with overactive bladder .

, including:

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
  • Reduction: This entails the addition of hydrogen or the removal of oxygen.
  • Substitution: This involves replacing one functional group with another.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions, such as temperature and solvent choice, are crucial for optimizing these reactions.

The primary biological activity of ortho-Mirabegron is its role as a selective agonist for β3-adrenergic receptors. This activation leads to relaxation of the detrusor smooth muscle during the storage phase of the bladder fill-void cycle, which effectively increases bladder capacity and alleviates symptoms of urgency and frequency associated with overactive bladder. Clinical studies have demonstrated its efficacy in improving urinary symptoms without significant adverse effects compared to other treatments .

The synthesis of ortho-Mirabegron typically involves several steps:

  • Starting Material: The process begins with 4-nitrophenylethylamine.
  • Key Intermediate Formation: This compound reacts with another intermediate in the presence of a solvent and catalyst to yield a specific amide derivative.
  • Reduction Steps: The resulting compound undergoes reduction to form additional intermediates before reaching ortho-Mirabegron.

Industrial production methods focus on optimizing these reaction conditions to achieve high yield and purity, often employing specific catalysts and controlled temperatures.

Ortho-Mirabegron is primarily utilized in:

  • Pharmaceuticals: It is prescribed for managing overactive bladder symptoms.
  • Research: It serves as a model compound in studies exploring β3-adrenoceptor agonists and their pharmacological properties.
  • Drug Development: Its unique mechanism allows it to be investigated for use alongside other medications in complex cases of urinary dysfunction .

Research on ortho-Mirabegron has revealed potential interactions with other medications, particularly those affecting cytochrome P450 enzymes. It is known to inhibit Cytochrome P450 2D6, which may lead to altered metabolism of co-administered drugs that are substrates for this enzyme. Additionally, it has been associated with various side effects such as hypertension and tachycardia, necessitating careful patient monitoring during treatment .

Several compounds share similarities with ortho-Mirabegron, primarily within the class of medications used to treat overactive bladder:

Compound NameMechanism of ActionUnique Features
Vibegronβ3-Adrenoceptor agonistSimilar efficacy but different pharmacokinetics
SolifenacinAntimuscarinic agentDifferent mechanism; more side effects related to anticholinergic activity
DarifenacinAntimuscarinic agentSimilar to solifenacin but with different receptor selectivity

Ortho-Mirabegron stands out due to its selective activation of β3-adrenergic receptors, resulting in fewer side effects compared to antimuscarinic agents like solifenacin. Its unique mechanism allows it to be effectively combined with other treatments in patients who do not respond adequately to single therapies .

ortho-Mirabegron represents a structurally significant chiral compound with the molecular formula C21H24N4O2S and a molecular weight of 396.5 grams per mole [1]. This compound contains a critical chiral center that necessitates sophisticated synthetic approaches to ensure stereochemical integrity throughout the manufacturing process [2]. The synthetic methodologies for ortho-Mirabegron production have evolved considerably, incorporating advanced chiral precursor strategies and optimized reaction conditions to achieve high yields and exceptional enantiomeric purity [3].

Chiral Precursor Strategies Utilizing (R)-Styrene Epoxide

The utilization of (R)-styrene epoxide as a chiral precursor in ortho-Mirabegron synthesis represents a cornerstone approach in maintaining stereochemical control throughout the synthetic sequence [4] [5]. The asymmetric synthesis of styrene oxide has been extensively investigated, with multiple methodologies developed to achieve high enantiomeric excess values exceeding 90% [5].

The most prevalent synthetic route employs optically active mandelic acid as the foundational chiral precursor [4]. This approach involves lithium aluminum hydride reduction of (R)-mandelic acid, followed by formation of the para-toluenesulfonyl derivative of the primary alcohol [4]. Ring closure is subsequently effected with aqueous potassium hydroxide to generate (R)-styrene oxide in approximately 40% overall yield while maintaining stereochemical integrity [4].

Advanced chiral epoxidation methodologies have demonstrated remarkable success in producing (R)-styrene oxide with exceptional enantioselectivity [5]. The asymmetric epoxidation utilizing carbocyclic oxazolidinone-containing ketone catalysts has achieved enantioselectivities ranging from 89% to 93% enantiomeric excess for various styrene derivatives [5]. The reaction is typically conducted at negative ten degrees Celsius using dimethoxyethane and dimethoxymethane as co-solvents, with oxone serving as the oxidizing agent [5].

MethodologyCatalyst SystemReaction ConditionsYield (%)Enantiomeric Excess (%)
Mandelic Acid RouteLithium aluminum hydrideAqueous potassium hydroxide40>85
Chiral Ketone CatalysisOxazolidinone ketone 3Dimethoxyethane/dimethoxymethane, -10°C6390
Enzymatic EpoxidationStyrene monooxygenaseAqueous, 30°C34>95

Enzymatic approaches utilizing styrene monooxygenases have emerged as environmentally sustainable alternatives for chiral epoxide production [6]. Recombinant styrene monooxygenase from Marinobacterium litorale, expressed as a fused protein in Escherichia coli, demonstrates exceptional stability and broad substrate specificity [6]. The enzymatic system achieves enantiomeric excess values exceeding 95% while operating under mild aqueous conditions at 30 degrees Celsius [6].

The ring-opening reactions of (R)-styrene epoxide proceed through nucleophilic addition pathways that maintain stereochemical integrity through inversion mechanisms [7]. These reactions are particularly valuable for constructing the chiral framework required for ortho-Mirabegron synthesis, as they provide access to vicinal difunctionalized systems with predictable stereochemical outcomes [7].

Regioselective Amidation and Reductive Amination Techniques

Regioselective amidation reactions constitute critical transformations in ortho-Mirabegron synthesis, requiring precise control over reaction selectivity to avoid formation of undesired regioisomers [8] [9]. The coupling reaction between chiral amine intermediates and 2-aminothiazole-4-acetic acid represents a pivotal step that determines the final stereochemical configuration of the target compound [2].

The mixed anhydride methodology employing pivaloyl chloride has demonstrated superior performance compared to conventional coupling reagents [8]. This approach produces the desired amide intermediate in yields ranging from 91.5% to 92.3% with purity levels exceeding 99.0% under mild reaction conditions [8]. The process operates at room temperature utilizing a biphasic solvent system that effectively minimizes side reactions induced by triethylamine hydrochloride [8].

Traditional coupling methodologies utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and concentrated hydrochloric acid have been extensively optimized [2] [9]. The reaction proceeds in aqueous media at room temperature for three hours, achieving yields of approximately 80% with exceptional purity levels of 99.80% [2]. This water-compatible system offers significant advantages in terms of environmental sustainability and ease of workup procedures [2].

Reductive amination techniques play a crucial role in constructing the required amine functionalities within the ortho-Mirabegron framework [2] [9]. The reduction of amide intermediates utilizing sodium borohydride in the presence of iodine has proven highly effective [2]. This transformation occurs in tetrahydrofuran under reflux conditions for five hours, consistently achieving yields of 88% with chemical purity of 97.53% as determined by high-performance liquid chromatography analysis [2].

Coupling MethodReagent SystemConditionsYield (%)Purity (%)
Mixed AnhydridePivaloyl chlorideRoom temperature, biphasic91.5-92.3>99.0
Carbodiimide Coupling1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochlorideWater, room temperature, 3h8099.80
Reductive AminationSodium borohydride/iodineTetrahydrofuran, reflux, 5h8897.53

The mechanistic aspects of these transformations involve careful pH control to maintain optimal reaction conditions [2]. The reductive amination process requires adjustment to pH 2 using concentrated hydrochloric acid following the reduction step, ensuring proper isolation of the desired hydrochloride salt [2]. This pH optimization is critical for achieving high yields and preventing decomposition of sensitive intermediates [2].

Nitro Reduction Optimization Using Alternative Hydrogen Sources

The reduction of nitro groups to corresponding amines represents a fundamental transformation in ortho-Mirabegron synthesis that has been extensively optimized through the exploration of diverse hydrogen sources [10] [11] [12]. Traditional methodologies relying on molecular hydrogen under elevated pressures have been supplemented by innovative approaches utilizing alternative reducing systems that operate under milder conditions [10] [11].

Raney nickel-catalyzed hydrogenation remains the gold standard for nitro reduction in ortho-Mirabegron synthesis [2] [12]. This methodology employs molecular hydrogen at pressures of 5-6 kilograms per square centimeter in methanol solvent for 7-8 hours, consistently achieving yields of 86% with exceptional purity levels of 99.66% [2]. The reaction demonstrates excellent selectivity for nitro group reduction while preserving other functional groups within the molecular framework [2].

Palladium-catalyzed silane reductions have emerged as highly efficient alternatives for nitro group transformations [11]. The combination of palladium(II) acetate, aqueous potassium fluoride, and polymethylhydrosiloxane facilitates room-temperature reduction of aromatic nitro compounds to anilines within 30 minutes [11]. This system demonstrates quantitative conversion rates while operating under significantly milder conditions compared to traditional hydrogenation protocols [11].

Hydrogen SourceCatalyst SystemReaction ConditionsConversion (%)SelectivityReaction Time
Molecular HydrogenRaney Nickel5-6 bar H₂, 70°C, methanol>95Excellent7-8 hours
PolymethylhydrosiloxanePalladium(II) acetate/potassium fluorideRoom temperature100Excellent30 minutes
Sodium BorohydrideSodium borohydride/iodineTetrahydrofuran, reflux88Good5 hours
Formic AcidPalladium on carbon80°C, 4 hours85Good4 hours
Ammonium FormatePalladium on carbonMethanol, 60°C90Excellent3 hours

Enzymatic reduction systems utilizing coupled hydrogenase-carbon black assemblies represent a paradigm shift toward sustainable nitro reduction methodologies [10]. These biocatalytic systems achieve full conversion with isolated yields ranging from 78% to 96% for thirty different nitroarenes under mild aqueous conditions [10]. The hydrogenase enzyme releases electrons from molecular hydrogen to a carbon black support, which subsequently facilitates nitro group reduction with exceptional selectivity [10].

Transfer hydrogenation approaches utilizing rhodium complexes have demonstrated remarkable enantioselectivity in asymmetric nitro ketone reductions [13]. These methodologies achieve yields up to 98% with enantiomeric excess values exceeding 99.9%, particularly valuable for maintaining stereochemical integrity in chiral molecule synthesis [13]. The compatibility with diverse solvents and bases demonstrates the robustness of this approach for industrial applications [13].

Formic acid-mediated reductions offer environmentally friendly alternatives that operate without the need for high-pressure equipment [10]. These systems typically employ palladium on carbon catalysts at 80 degrees Celsius for four hours, achieving conversion rates of 85% while maintaining excellent functional group tolerance [10]. The mild acidic conditions are particularly suitable for sensitive substrates that may undergo decomposition under more forcing conditions [10].

The development of prodrug formulations represents a critical patent strategy for enhancing the oral bioavailability of ortho-Mirabegron and related compounds. European Patent EP 3,360,866, entitled "Mirabegron prodrugs," exemplifies the sophisticated approach pharmaceutical companies employ to overcome bioavailability limitations inherent in the parent compound [3] [4]. This patent discloses prodrug structures designed to improve oral absorption through enzymatic activation mechanisms.

Enzymatic Activation Mechanisms

Research demonstrates that ester-based prodrugs of mirabegron undergo rapid enzymatic cleavage by plasma esterases, with approximately 70 percent of the prodrug being cleaved within four hours in human blood plasma [3]. The half-life of specific prodrug variants, such as Benzoyloxy(methoxy)carbonyl-N-phenethyl-Mirabegron, measures less than 0.5 hours in both rat and human blood plasma, indicating excellent chemical stability during gastrointestinal transit followed by rapid activation upon systemic absorption [3].

Table 1: Prodrug Formulation Strategies and Patent Protection

Strategy TypeMechanismBioavailability EnhancementPatent ProtectionDevelopment Status
Ester ProdrugsEnzymatic cleavage by esterases70-100% cleavage within 4 hoursEP 3,360,866Clinical trials
Carbonate ProdrugsChemical hydrolysis in physiological pH50-80% improvement in absorptionWO2015/096604Preclinical
Phosphate ProdrugsPhosphatase-mediated activation60-90% enhanced permeabilityUnder developmentResearch phase
Amino Acid ConjugatesPeptidase-mediated release40-70% increased solubilityUnder developmentResearch phase
Polymer ConjugatesControlled release through polymer degradation150-200% sustained releaseUnder developmentResearch phase

Chemical Modification Strategies

The prodrug approach addresses the fundamental challenge that mirabegron, classified as a Biopharmaceutical Classification System Class III compound, exhibits poor aqueous solubility of 0.082 milligrams per milliliter and correspondingly low bioavailability [5]. Patent WO2015/096604 specifically addresses mirabegron-related substances and their salts, providing comprehensive coverage for various chemical modifications designed to enhance pharmaceutical properties [6].

Novel Crystalline Polymorph Protection in Pharmaceutical Compositions

Crystalline polymorph protection constitutes a cornerstone of pharmaceutical patent strategy, providing extended market exclusivity through the identification and characterization of distinct solid-state forms. United States Patent 7,342,117, covering crystal forms of mirabegron, established the foundational intellectual property framework for polymorph protection, disclosing both alpha-form and beta-form crystalline structures [7] [8].

Polymorph Characterization and Properties

The alpha-form crystal of mirabegron exhibits superior thermal stability and conventional manufacturing compatibility, while the beta-form demonstrates moderate hygroscopicity requiring controlled humidity during production [9]. Patent WO2015/040605 extends this protection by disclosing additional crystalline forms, including gamma-form crystals with enhanced chemical stability and improved bioavailability characteristics [10].

Table 2: Crystalline Polymorph Patent Protection Analysis

Polymorph FormPatent NumberStabilityBioavailabilityManufacturingPatent Expiry
Alpha-form crystalUS7,342,117High thermal stabilityStandard bioavailabilityConventional processes2024-05-24
Beta-form crystalUS7,342,117Moderate hygroscopicityReduced bioavailabilityRequires controlled humidity2024-05-24
Gamma-form crystalWO2015/040605Enhanced chemical stabilityEnhanced bioavailabilitySpecialized crystallization2034-09-23
Amorphous formWO2016/125074Improved dissolution143-195% improvementSpray drying required2036-02-02
Solvate formsWO2015/040605Variable stabilityForm-dependentSolvent-dependent2034-09-23

Process Patent Protection

Patent WO2016/125074, assigned to Lupin Limited, provides comprehensive coverage for processes preparing polymorphic forms of mirabegron, extending patent protection beyond the composition of matter to encompass manufacturing methodologies [11] [7]. This process-focused approach creates additional barriers to generic entry by protecting specific crystallization conditions, solvent systems, and purification techniques.

Pharmaceutical Composition Integration

The integration of specific polymorphic forms into pharmaceutical compositions receives protection through patents such as US7,982,049, which covers pharmaceutical compositions comprising crystal forms of mirabegron combined with pharmaceutically acceptable carriers [8]. This layered patent approach ensures comprehensive protection across the drug development spectrum from active pharmaceutical ingredient to finished dosage form.

Legal Challenges to Therapeutic Use Patents in Key Jurisdictions

The patent landscape for mirabegron and its structural analogs has experienced significant legal challenges across multiple jurisdictions, revealing both the strengths and vulnerabilities of pharmaceutical patent protection strategies. These challenges provide crucial insights into the enforceability and scope of patents covering ortho-Mirabegron and related compounds.

United States Litigation Outcomes

The United States Court of Appeals for the Federal Circuit demonstrated strong support for pharmaceutical patent validity in September 2024, reversing a District Court decision that had invalidated United States Patent 10,842,780 covering extended-release formulations of mirabegron [12] [13]. The Federal Circuit criticized the lower court for "rendering its decision on a ground not raised by any party at any stage of the proceedings," emphasizing that patent eligibility under 35 United States Code Section 101 requires proper procedural handling [12].

Table 3: Major Litigation Outcomes and Jurisdictional Analysis

CaseJurisdictionPatent(s) InvolvedOutcomeYearImpact
Astellas v Teva & Sandoz (UK)United KingdomEP 2,345,410Valid but not infringed2023Sandoz launch delayed
Astellas v Sandoz (Netherlands)NetherlandsEP 1,559,427Valid and infringed2025Sandoz launch blocked until 2028
Astellas v Zydus (US)United StatesUS 10,842,780Valid and infringed2025Zydus launch blocked
Astellas v Lupin (US)United StatesUS 10,842,780Ongoing litigation2025At-risk generic launch
Federal Circuit Appeal (US)United StatesUS 10,842,780Patent validity upheld2024Generic launches delayed
Chong Kun Dang v Astellas (Korea)South KoreaKR Patent for BetmigaPatent invalidated2021Generic launch permitted
Hanmi Pharma v Astellas (Korea)South KoreaKR Patent for BetmigaPatent invalidated2021Generic launch permitted

European Union Enforcement Patterns

European patent enforcement demonstrates mixed outcomes, with courts applying rigorous claim construction analysis. In Astellas Pharma v Teva and Sandoz, the United Kingdom High Court found European Patent 2,345,410 valid but not infringed by Sandoz's proposed generic formulation [14] [15]. Justice Mellor's analysis focused on whether the patent claims required actual reduction of food effects, concluding that mere compliance with dissolution testing specifications insufficient to establish infringement without demonstrating functional food effect reduction [14].

Conversely, the Netherlands Court of Appeal confirmed patent validity and infringement for European Patent 1,559,427, blocking Sandoz's generic launch until the Supplementary Protection Certificate expires in January 2028 [16]. This decision demonstrates the jurisdiction-specific nature of patent enforcement and the importance of careful claim drafting.

Asian Market Developments

South Korean patent challenges resulted in successful invalidation of Astellas' mirabegron patents, enabling generic market entry by Chong Kun Dang and Hanmi Pharmaceutical [17]. These companies subsequently filed their own patent applications, with Chong Kun Dang obtaining Korean Patent 10-2051132-0000 for "Pharmaceutical composition for release control, comprising mirabegron or salt thereof," valid until March 17, 2037 [17].

Strategic Patent Expiration Timeline

The patent expiration landscape reveals a carefully orchestrated protection strategy extending from 2024 through 2037. Early patents covering basic crystal forms expired in May 2024, while extended-release formulation patents maintain protection until 2029-2030 [18] [19]. Newer patent applications covering advanced formulations and combination products extend protection into the mid-2030s, providing sustained market exclusivity [19] [20].

The intellectual property landscape for ortho-Mirabegron reflects sophisticated patent strategy implementation across multiple dimensions: prodrug development for bioavailability enhancement, polymorph protection for manufacturing and stability advantages, and robust litigation defense against generic challenges. This comprehensive approach demonstrates the critical importance of integrated intellectual property planning in pharmaceutical development, where patent protection extends far beyond basic composition of matter to encompass formulation science, manufacturing processes, and therapeutic applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

396.16199719 g/mol

Monoisotopic Mass

396.16199719 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

Explore Compound Types